Benzamide, N-(4-methoxyphenyl)-2-(phenylmethyl)-
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Overview
Description
Benzamide, N-(4-methoxyphenyl)-2-(phenylmethyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 4-methoxyphenyl and a phenylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-methoxyphenyl)-2-(phenylmethyl)- typically involves the reaction of 4-methoxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate N-(4-methoxyphenyl)-benzylamine. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-methoxyphenyl)-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of catalysts or under heating conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Benzamide, N-(4-methoxyphenyl)-2-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-methoxyphenyl)-2-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(4-methoxyphenyl)-: Similar structure but lacks the phenylmethyl group.
Benzamide, N-(4-chlorophenyl)-2-(phenylmethyl)-: Similar structure with a chlorine substituent instead of a methoxy group.
Benzamide, N-(4-methoxyphenyl)-2-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.
Uniqueness
Benzamide, N-(4-methoxyphenyl)-2-(phenylmethyl)- is unique due to the presence of both the 4-methoxyphenyl and phenylmethyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
90292-82-3 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-benzyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H19NO2/c1-24-19-13-11-18(12-14-19)22-21(23)20-10-6-5-9-17(20)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |
InChI Key |
KJQLMCITDKXQPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
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